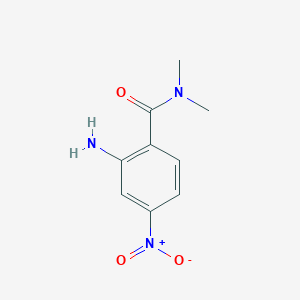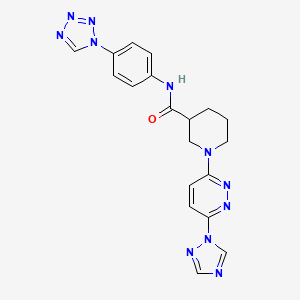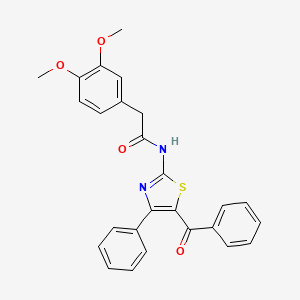![molecular formula C20H20N4O2 B2575601 2-Phényl-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)pipérazin-1-yl)éthanone CAS No. 1396680-46-8](/img/structure/B2575601.png)
2-Phényl-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)pipérazin-1-yl)éthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone is a complex organic compound that features a pyrazolo[1,5-a]pyridine core, which is known for its significant biological and pharmacological activities
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-Phenyl-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways. This makes it a candidate for studying cellular processes and developing new therapeutic agents.
Medicine
In medicinal chemistry, the compound is explored for its potential as an anticancer agent, due to its ability to interfere with cell proliferation pathways. It is also investigated for its antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its heterocyclic structure.
Mécanisme D'action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a core structure in the compound, have been identified as strategic compounds for optical applications . They have also been noted for their significant impact in medicinal chemistry, particularly for their anticancer potential and enzymatic inhibitory activity .
Mode of Action
It’s known that the presence of electron-donating groups (edgs) at position 7 on the fused ring of pyrazolo[1,5-a]pyrimidines can improve both the absorption and emission behaviors . This suggests that the compound may interact with its targets through electronic interactions.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been associated with anticancer potential and enzymatic inhibitory activity , suggesting that they may affect pathways related to cell proliferation and enzyme function.
Pharmacokinetics
Pyrazolo[1,5-a]pyrimidines have been noted for their significant photophysical properties , which could potentially impact their bioavailability.
Result of Action
Compounds with a pyrazolo[1,5-a]pyrimidine core have shown significant inhibitory activity with ic50 values ranging from 0057 ± 0003–3646 ± 0203 μM , suggesting that they may have a significant impact on cellular processes.
Action Environment
The photophysical properties of pyrazolo[1,5-a]pyrimidines are known to be tunable , suggesting that environmental factors such as light exposure could potentially influence their action.
Analyse Biochimique
Biochemical Properties
The compound 2-Phenyl-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone interacts with various enzymes, proteins, and other biomolecules. It is known to have antitrypanosomal activity, indicating its potential interaction with enzymes and proteins involved in trypanosomal metabolism .
Cellular Effects
Some studies suggest that it may have cytotoxic activities against certain cell lines .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.
Final Coupling with Ethanone: The final step involves coupling the pyrazolo[1,5-a]pyridine-piperazine intermediate with ethanone derivatives under conditions that promote carbonyl formation, such as using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine moieties, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of iron or aluminum chloride as catalysts.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, halo, or other substituted derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the fused ring system, which can alter their biological activity.
Pyrazolo[3,4-b]pyridines: These compounds have a different fusion pattern, leading to variations in their chemical reactivity and biological properties.
Piperazine derivatives: Compounds with piperazine rings are common in medicinal chemistry and can have diverse biological activities.
Uniqueness
2-Phenyl-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone is unique due to its specific combination of a pyrazolo[1,5-a]pyridine core with a piperazine moiety and an ethanone group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
2-phenyl-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-19(14-16-6-2-1-3-7-16)22-10-12-23(13-11-22)20(26)17-15-21-24-9-5-4-8-18(17)24/h1-9,15H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAINEIRTPNHNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=CC=C2)C(=O)C3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethoxyphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2575520.png)



![6-({[4-(Pyrrolidin-1-ylsulfonyl)phenyl]sulfonyl}amino)hexanoic acid](/img/structure/B2575525.png)
![3-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide](/img/structure/B2575527.png)




![1-cyclobutanecarbonyl-3-[(furan-2-yl)methanesulfonyl]pyrrolidine](/img/structure/B2575538.png)
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3,5-DIMETHOXYBENZAMIDE HYDROCHLORIDE](/img/structure/B2575539.png)
![3-(7-Ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2575541.png)
